Anthracene green

描述

Anthracene green is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its vibrant green fluorescence under ultraviolet light, making it a valuable compound in various scientific and industrial applications. The compound’s unique photophysical properties stem from its extended conjugated π-system, which allows for efficient light absorption and emission.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of anthracene green typically involves the functionalization of anthracene through various chemical reactions. One common method is the Diels-Alder reaction, where anthracene reacts with a suitable dienophile under controlled conditions to form the desired derivative. For instance, the reaction between anthracene and maleic anhydride in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product.

化学反应分析

Types of Reactions: Anthracene green undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert this compound back to its parent anthracene compound.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene.

Substitution: Halogenated anthracene derivatives.

科学研究应用

Environmental Remediation

Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)

Anthracene green has been investigated for its efficacy in degrading harmful PAHs like anthracene itself. A study demonstrated the use of a green-synthesized Cu-doped ZnO nanocomposite for the photodegradation of anthracene in simulated rainwater. The results indicated a degradation efficiency of 94% under sunlight exposure at optimal conditions (10 mg L−1 concentration and neutral pH) after nine cycles of use, showcasing its potential for environmental cleanup applications .

Table 1: Photocatalytic Degradation Efficiency of this compound

| Catalyst | PAH Type | Degradation Efficiency | Optimal Conditions |

|---|---|---|---|

| Cu@ZnO | Anthracene | 94% | 10 mg L−1, pH 7, sunlight |

| Cu@ZnO | Naphthalene | 96% | 10 mg L−1, pH 7, sunlight |

Biochemical Applications

Antioxidant Activity in Algae

this compound has been shown to induce oxidative stress in algae such as Ulva lactuca, leading to increased activity of antioxidant enzymes. This suggests its role in studying oxidative stress responses and potential applications in bioremediation strategies . The compound's interaction with cellular mechanisms can be harnessed for developing biotechnological applications.

Case Study: Oxidative Stress Induction

- Organism: Ulva lactuca

- Observation: Increased hydrogen peroxide levels and antioxidant enzyme activity after anthracene exposure.

- Significance: Understanding the metabolic pathways affected by anthracene can aid in developing treatments for oxidative stress-related diseases.

Photonic Applications

Fluorescent Materials

Anthracene derivatives are widely used in creating fluorescent materials due to their luminescent properties. Research has focused on their application in green fluorescent inkjet inks, which are environmentally friendly and have potential uses in printing technologies . These materials exhibit strong fluorescence that can be utilized in various optical devices.

Table 2: Properties of Anthracene-Based Fluorescent Materials

| Material Type | Application | Key Properties |

|---|---|---|

| Anthracene-based ink | Printing technology | High fluorescence efficiency |

| Anthracene derivatives | Fluorescent probes | Reactivity with singlet oxygen |

作用机制

The mechanism of action of anthracene green involves its ability to absorb light and emit fluorescence. Upon exposure to ultraviolet light, the compound’s electrons are excited to higher energy states. As the electrons return to their ground state, they release energy in the form of green fluorescence. This property is harnessed in various applications, such as bioimaging and photodynamic therapy, where the compound’s fluorescence can be used to visualize and target specific cells or tissues.

相似化合物的比较

Anthracene: The parent compound of anthracene green, known for its blue fluorescence.

Tetracene: A similar polycyclic aromatic hydrocarbon with four fused benzene rings, exhibiting yellow fluorescence.

Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings, used in mothballs and as a precursor to other chemicals.

Uniqueness of this compound: this compound’s unique green fluorescence sets it apart from other anthracene derivatives. Its specific photophysical properties make it particularly useful in applications requiring green fluorescence, such as certain types of bioimaging and optoelectronic devices .

生物活性

Anthracene green, a derivative of anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in environmental and toxicological contexts. This article compiles research findings on the biological effects of this compound, focusing on its mechanisms of action, metabolic pathways, and ecological implications.

This compound is characterized by its fluorescent properties and is often used in various industrial applications, including as a dye. Its structure allows it to interact with biological systems, leading to significant oxidative stress and potential cytotoxicity.

Mechanisms of Biological Activity

-

Oxidative Stress Induction :

- Studies indicate that this compound induces oxidative stress in various organisms. For instance, in the alga Ulva lactuca, exposure to anthracene resulted in increased levels of reactive oxygen species (ROS), specifically superoxide anions and hydrogen peroxide, which are indicative of oxidative damage .

- The antioxidant response was activated, with significant increases in the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR) .

-

Cellular Toxicity :

- Research has demonstrated that anthracene derivatives can lead to cell death in cancer cell lines. For example, aloe-emodin, an anthracene derivative, showed cytotoxic effects on human lung carcinoma cells with an IC50 value around 25 mM .

- This compound's toxicity is enhanced under certain conditions, such as UV-A exposure, which increases the formation of harmful metabolites .

- Metabolic Pathways :

Ecotoxicological Impact

The ecological impact of this compound is profound due to its persistence and bioaccumulation potential in aquatic environments:

- Inhibition of Growth :

- Photodegradation :

Data Table: Summary of Biological Effects

Case Study 1: Impact on Microalgae

A study conducted on Euglena agilis exposed to varying concentrations of this compound demonstrated a dose-dependent decrease in growth rates and photosynthetic efficiency over a 96-hour period. The findings highlight the compound's potential ecological risks in aquatic ecosystems.

Case Study 2: Photodegradation Feasibility

Research into the photodegradation of anthracene in solutions containing bio-organic substances indicated that urban refuse could enhance the degradation process without negatively affecting the environment. This suggests possible applications for cleaning contaminated water bodies while utilizing natural processes .

属性

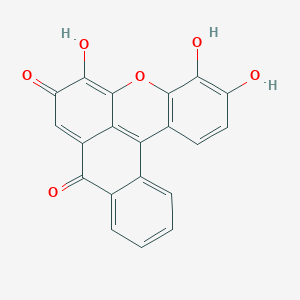

IUPAC Name |

5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVCQGOMARIMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。